

An In-depth Technical Guide to 3-Ethylcyclopentanone (C₇H₁₂O)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethylcyclopentanone

Cat. No.: B081463

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Abstract

3-Ethylcyclopentanone is a cyclic ketone with the molecular formula C₇H₁₂O. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and fragrance industries. This document provides a comprehensive technical overview of **3-Ethylcyclopentanone**, including its physicochemical properties, spectroscopic data, synthesis protocols, analytical methods, and safety information. The information is structured to be a practical resource for laboratory and development applications.

Physicochemical Properties

3-Ethylcyclopentanone is a flammable liquid that is soluble in water.^[1] Its key physical and chemical properties are summarized in the table below, compiled from various sources.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O	Cheméo
Molecular Weight	112.17 g/mol	PubChem
CAS Number	10264-55-8	NIST
Appearance	Clear colorless to pale yellow liquid	Thermo Fisher
Boiling Point	171 °C	ChemicalBook
Melting Point	150 °C	ChemicalBook
Density	0.9015 g/cm ³ (at 425 °C)	ChemicalBook
Flash Point	31 °C (88 °F)	ChemicalBook
Refractive Index	1.4375-1.4405 @ 20 °C	Thermo Fisher
Water Solubility	Soluble	Fisher Scientific
logP (Octanol/Water)	1.766 (Calculated)	Cheméo
InChI Key	XERALSLWOPMNRJ-UHFFFAOYSA-N	NIST

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Ethylcyclopentanone**. Below are key spectroscopic data points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data provides insight into the molecular structure. The following are predicted chemical shifts:

¹H NMR (Predicted)

- A detailed ¹H NMR spectrum would show signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the cyclopentanone ring.

¹³C NMR (Predicted)

- The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the cyclopentanone ring.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **3-Ethylcyclopentanone** shows characteristic absorption bands.

Wavenumber (cm ⁻¹)	Interpretation
~1750	C=O (carbonyl) stretch
~2960	C-H (alkane) stretch

Mass Spectrometry (MS)

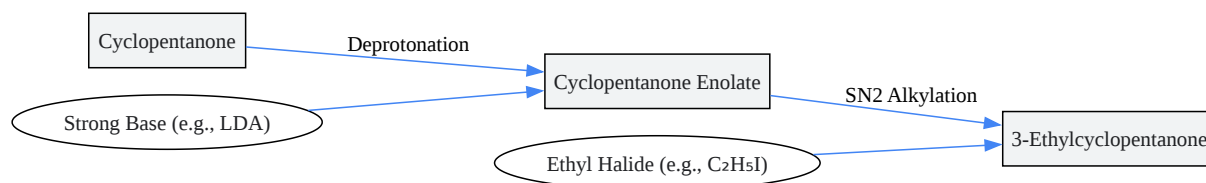
Electron ionization mass spectrometry (EI-MS) data is available from the NIST database.

m/z	Interpretation
112	Molecular ion [M] ⁺
83	[M - C ₂ H ₅] ⁺
55	Further fragmentation

Synthesis and Reactivity

3-Ethylcyclopentanone can be synthesized through the alkylation of cyclopentanone. A common method involves the formation of a cyclopentanone enolate followed by reaction with an ethyl halide.

Logical Relationship of Synthesis



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Caption: Logical flow of the synthesis of **3-Ethylcyclopentanone**.

Applications

3-Ethylcyclopentanone is utilized in several fields:

- **Pharmaceutical Intermediate:** It serves as a building block in the synthesis of more complex pharmaceutical compounds.^[1]
- **Chemical Reagent:** Used in various organic reactions.^[1]
- **Semiochemical:** It has been identified as a semiochemical (a chemical involved in communication) for the ferret (*Mustela putorius furo*).

Safety and Toxicology

3-Ethylcyclopentanone is classified as a flammable liquid and vapor.^[2] Appropriate safety precautions should be taken when handling this compound.

Hazard Class	GHS Classification
Flammable liquids	H226: Flammable liquid and vapor

Experimental Protocols

Synthesis of 3-Ethylcyclopentanone via Enolate Alkylation

This protocol describes a general procedure for the alkylation of cyclopentanone.

Materials:

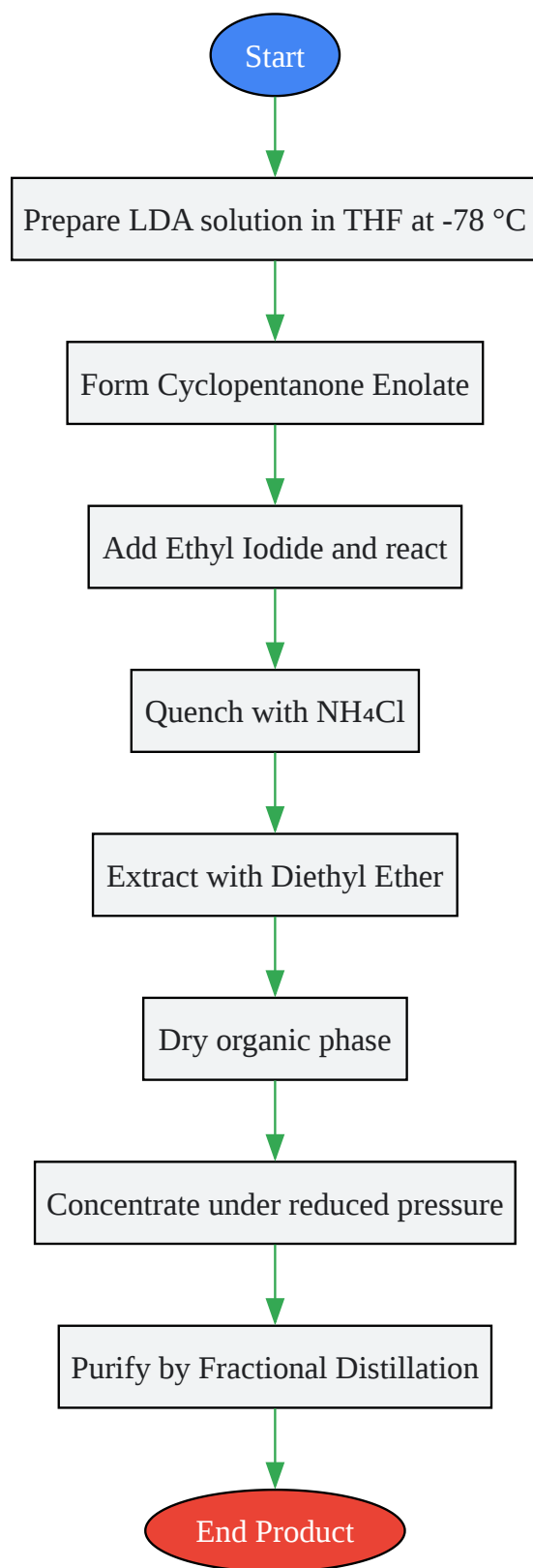
- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Cyclopentanone
- Ethyl iodide (C₂H₅I)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
- Add anhydrous THF and diisopropylamine to the flask. Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-BuLi to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to form lithium diisopropylamide (LDA).
- Add cyclopentanone dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
- Add ethyl iodide to the enolate solution and allow the reaction to warm to room temperature overnight.
- Quench the reaction by adding saturated aqueous NH₄Cl.

- Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by fractional distillation to obtain **3-Ethylcyclopentanone**.

Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **3-Ethylcyclopentanone**.

GC-MS Analysis of 3-Ethylcyclopentanone

This protocol provides a general method for the analysis of **3-Ethylcyclopentanone**.

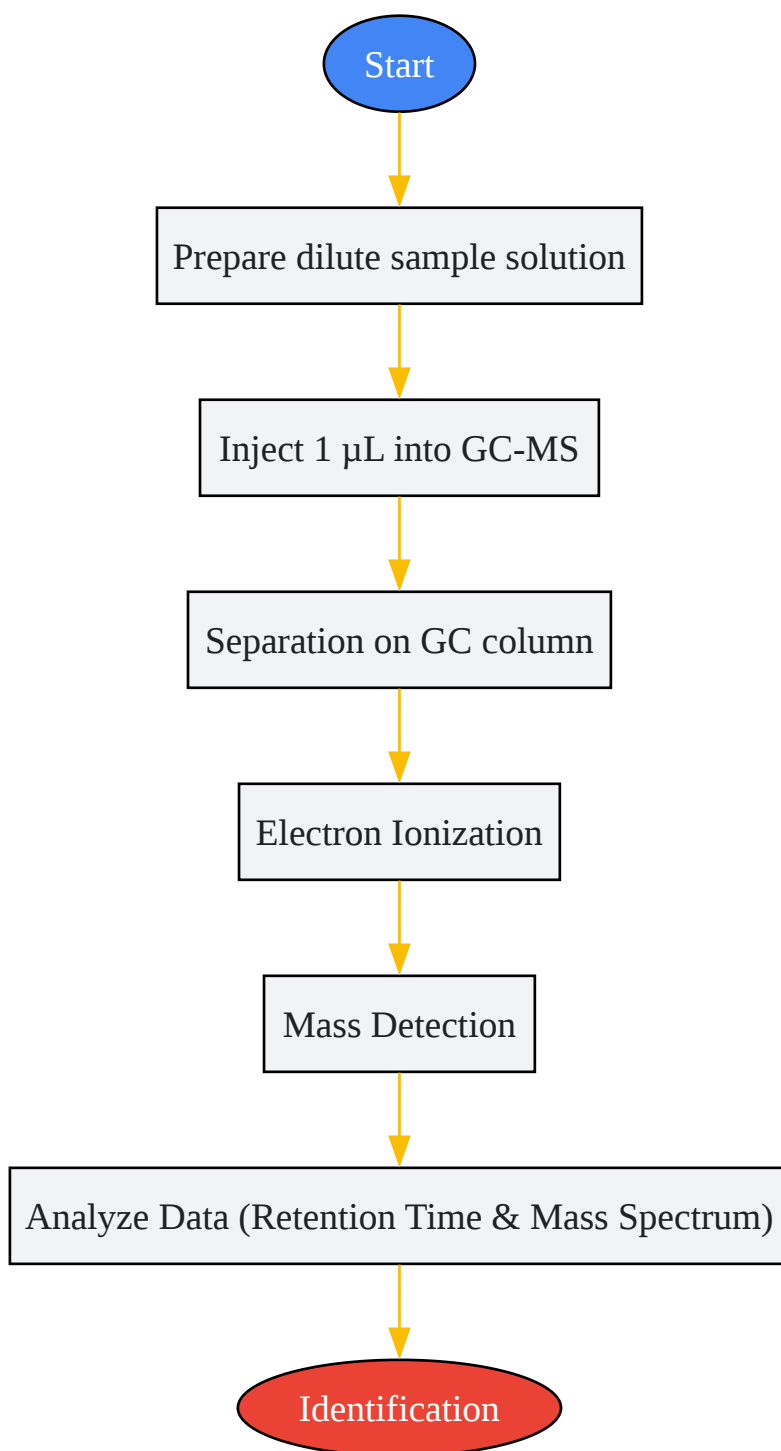
Instrumentation:

- Gas chromatograph with a mass spectrometer detector (GC-MS).
- Capillary column (e.g., HP-5MS, 30 m x 0.250 mm x 0.25 μ m).

Procedure:

- Sample Preparation: Prepare a dilute solution of **3-Ethylcyclopentanone** in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- GC-MS Parameters:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 70 °C, ramp up to 280 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Ion Source Temperature: 230 °C
 - MS Scan Range: 50-650 amu.
- Injection: Inject a 1 μ L aliquot of the prepared sample.
- Data Analysis: Identify the **3-Ethylcyclopentanone** peak by its retention time and compare the resulting mass spectrum with a reference library (e.g., NIST).

Analytical Workflow



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Caption: General workflow for the GC-MS analysis of **3-Ethylcyclopentanone**.

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References

- 1. Cyclopentenone synthesis [organic-chemistry.org]
- 2. 182.160.97.198:8080 [182.160.97.198:8080]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethylcyclopentanone (C₇H₁₂O)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081463#3-ethylcyclopentanone-molecular-formula-c7h12o]

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